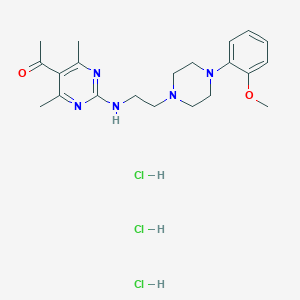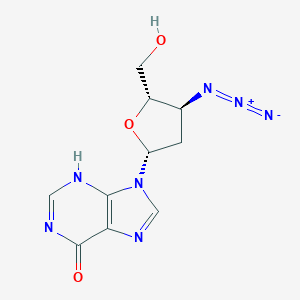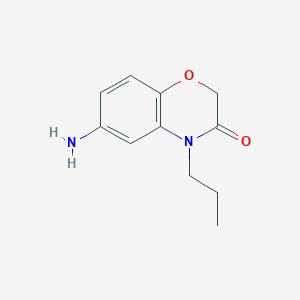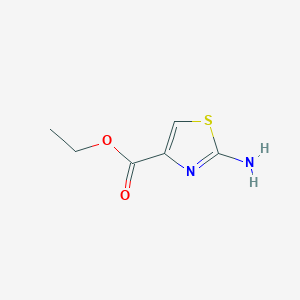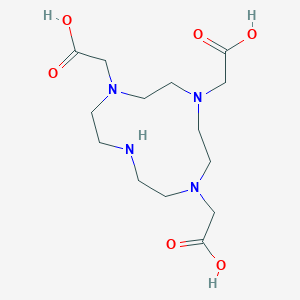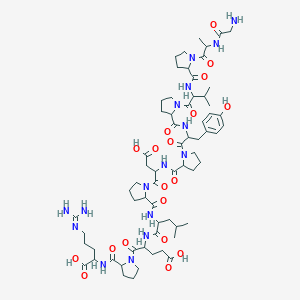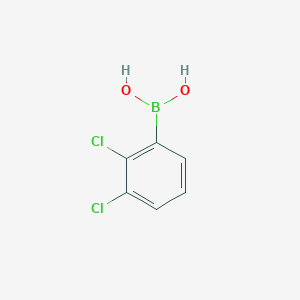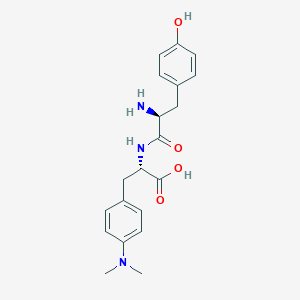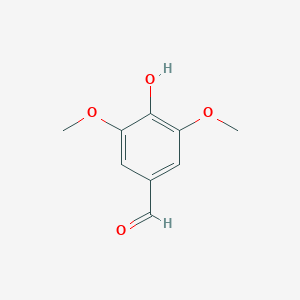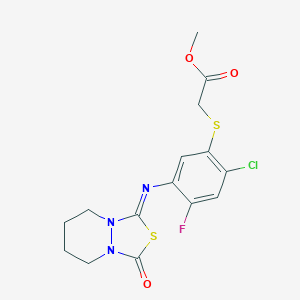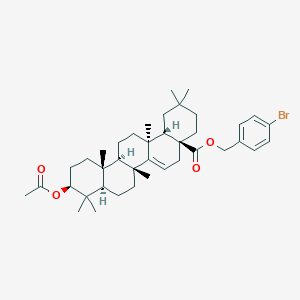
(2-(三氟甲氧基)苯基)甲磺酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related sulfonyl chlorides involves various strategies, including the Lewis acid-assisted sulfonylation of aromatic compounds. For instance, the Lewis acid-assisted sulfonylation of anisole with methanesulfonyl chloride afforded high specific activity aryl sulfones, demonstrating the chemical versatility and reactivity of sulfonyl chloride derivatives in creating complex molecular structures (Wallace et al., 2007).
Molecular Structure Analysis
Studies on the molecular structure of sulfonyl chloride compounds, such as methane sulfonyl chloride, reveal detailed geometrical parameters obtained through techniques like electron diffraction. These studies provide insights into the bond lengths, angles, and overall molecular geometry, which are crucial for understanding the compound's chemical behavior (Hargittai & Hargittai, 1973).
Chemical Reactions and Properties
The chemical reactivity of (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride is highlighted by its participation in various chemical reactions. For example, the asymmetric addition of methane- and p-toluenesulfonyl chloride to 1-phenylpropene, catalyzed by ruthenium compounds, affords optically active adducts, showcasing the compound's utility in asymmetric synthesis (Kameyama & Kamigata, 1989).
Physical Properties Analysis
The physical properties of sulfonyl chlorides, including (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride, are characterized by their molecular structure. Studies focusing on the electron diffraction of methane sulfonyl chloride provide valuable data on bond lengths and angles, contributing to a deeper understanding of the physical properties of these compounds (Hargittai & Hargittai, 1973).
Chemical Properties Analysis
The chemical properties of (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride are influenced by its structural features. For example, the electronic structure and basicity of related compounds have been studied extensively to understand their reactivity and interactions with other molecules. These studies shed light on the basicity of double bonds and protonation potential, which are essential for predicting the compound's behavior in various chemical environments (Chipanina et al., 2013).
科学研究应用
- Scientific Field : Chemistry, specifically in trifluoromethoxylation reactions .
- Summary of the Application : The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . “(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride” is used as a reagent in these reactions .
- Scientific Field : Chemistry, specifically in the synthesis of new reagents .
- Summary of the Application : A new, powerful, and easy-to-handle electrophilic trifluoromethylating agent, S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV), was developed . The trifluoromethoxy group of “(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride” plays a crucial role in this process .
- Methods of Application or Experimental Procedures : Umemoto reagent IV was easily synthesized by a one-pot method from readily available 3,3’-bis(trifluoromethoxy)biphenyl . It was shown that Umemoto reagent IV was more powerful than Umemoto reagent II and could trifluoromethylate many kinds of nucleophilic substrates more effectively .
- Results or Outcomes : Umemoto reagent IV was successfully utilized for the preparation of trifluoromethyl nonaflate, a useful trifluoromethoxylating agent . The direct conversion of 2,8-bis(trifluoromethoxy)dibenzothiophene to Umemoto reagent IV with triflic anhydride was achieved, albeit in low yield .
安全和危害
“(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride” is classified as a dangerous substance. It has the signal word “Danger” and is associated with the hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) and H314 (causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
[2-(trifluoromethoxy)phenyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c9-16(13,14)5-6-3-1-2-4-7(6)15-8(10,11)12/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICRWGINZIMNCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)Cl)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557124 |
Source


|
| Record name | [2-(Trifluoromethoxy)phenyl]methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride | |
CAS RN |
116827-38-4 |
Source


|
| Record name | [2-(Trifluoromethoxy)phenyl]methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

